![molecular formula C25H16O B12561712 Spiro[fluorene-9,3'-naphtho[2,1-b]pyran] CAS No. 160430-59-1](/img/structure/B12561712.png)
Spiro[fluorene-9,3'-naphtho[2,1-b]pyran]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[fluorene-9,3’-naphtho[2,1-b]pyran] is a complex organic compound characterized by its unique spiro structure, which involves a fluorene moiety connected to a naphthopyran unit
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[fluorene-9,3’-naphtho[2,1-b]pyran] typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which is used to form the spiro linkage between the fluorene and naphthopyran units. This reaction requires palladium catalysts and is carried out under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of Spiro[fluorene-9,3’-naphtho[2,1-b]pyran] may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Spiro[fluorene-9,3’-naphtho[2,1-b]pyran] undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
Spiro[fluorene-9,3’-naphtho[2,1-b]pyran] has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Potential use in bioimaging due to its fluorescent properties.
Medicine: Investigated for its potential as a drug delivery agent.
Industry: Employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices
Mecanismo De Acción
The mechanism by which Spiro[fluorene-9,3’-naphtho[2,1-b]pyran] exerts its effects involves its interaction with specific molecular targets. In the context of OLEDs, the compound functions as a hole-transporting material, facilitating the movement of positive charges within the device. This is achieved through its conjugated structure, which allows for efficient charge transfer .
Comparación Con Compuestos Similares
Similar Compounds
- Spiro[fluorene-9,9’-xanthene]
- Spiro[indoline-2,3’-naphtho[2,1-b]pyran]
- Spiro[fluorene-9,9’-diketopyrrolopyrrole]
Uniqueness
Spiro[fluorene-9,3’-naphtho[2,1-b]pyran] is unique due to its specific spiro linkage and the combination of fluorene and naphthopyran units. This structure imparts distinct photophysical properties, making it particularly suitable for applications in organic electronics and photonics .
Propiedades
Número CAS |
160430-59-1 |
|---|---|
Fórmula molecular |
C25H16O |
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
spiro[benzo[f]chromene-3,9'-fluorene] |
InChI |
InChI=1S/C25H16O/c1-2-8-18-17(7-1)13-14-24-21(18)15-16-25(26-24)22-11-5-3-9-19(22)20-10-4-6-12-23(20)25/h1-16H |
Clave InChI |
PGKYCFLVBGRIBI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=CC4(O3)C5=CC=CC=C5C6=CC=CC=C46 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


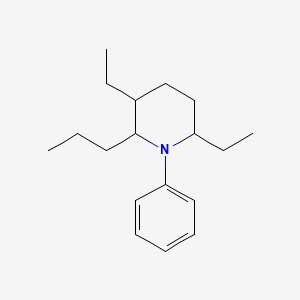
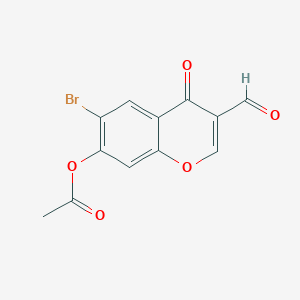
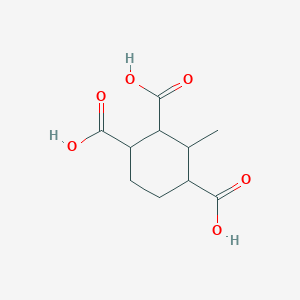
![4-Oxatricyclo[5.2.1.0~3,5~]decane](/img/structure/B12561656.png)
![2-[[2-Carboxyethyl(hydroxy)phosphoryl]methyl]pentanedioic acid](/img/structure/B12561663.png)
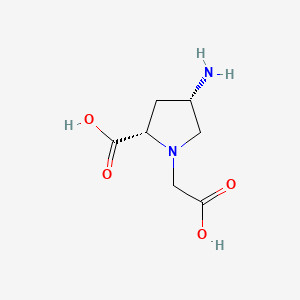
![2,4,8,10-Tetranitro-2,4,8,10-tetrazaspiro[5.5]undecane-3,9-dione](/img/structure/B12561679.png)
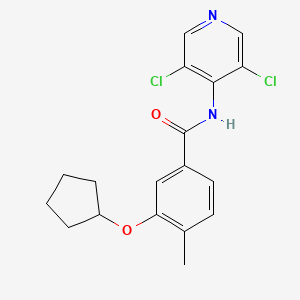
![Dimethyl methyl[(1S)-1-phenylprop-2-en-1-yl]propanedioate](/img/structure/B12561698.png)
![(2R)-3-methyl-2-[[4-(4-methylsulfanylphenyl)phenyl]sulfonylamino]butanoic acid](/img/structure/B12561706.png)
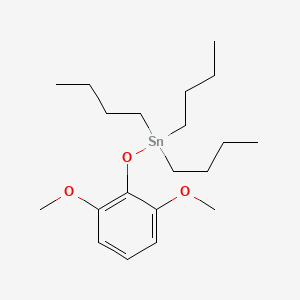
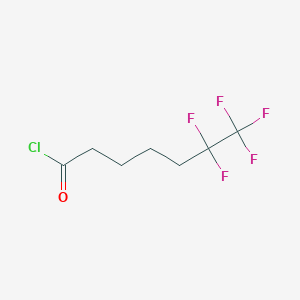
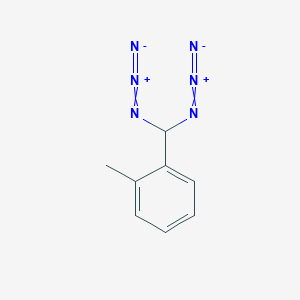
![3-[(3-Nitrophenyl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B12561734.png)
